molecular formula C7H10N2O B8809974 1-(2-Methylpyrimidin-5-yl)ethanol

1-(2-Methylpyrimidin-5-yl)ethanol

Cat. No.: B8809974
M. Wt: 138.17 g/mol
InChI Key: SZWHZTOQOWJBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpyrimidin-5-yl)ethanol is a pyrimidine derivative featuring a hydroxyl-containing ethyl group at the 5-position of the pyrimidine ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance solubility, bioavailability, or target specificity. Market analyses () indicate growing demand for pyrimidine derivatives, driven by their applications in drug discovery and material science.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(2-methylpyrimidin-5-yl)ethanol

InChI

InChI=1S/C7H10N2O/c1-5(10)7-3-8-6(2)9-4-7/h3-5,10H,1-2H3

InChI Key

SZWHZTOQOWJBIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(2-Methylpyrimidin-5-yl)methanol
  • Structure: Contains a hydroxymethyl (-CH2OH) group instead of ethanol.
  • Synthesis : Prepared via hydrolysis of ester intermediates or direct hydroxylation ().
  • Applications : Used as a precursor in agrochemicals and polymer additives ().
(2-Methylpyrimidin-5-yl)methanamine
  • Structure: Substituted with an aminomethyl (-CH2NH2) group.
  • Synthesis : Achieved via reductive amination or nucleophilic substitution ().
  • Properties: Basic amino group enhances water solubility but may reduce membrane permeability.
  • Applications : Key intermediate in bioactive molecule synthesis, particularly kinase inhibitors ().
1-(2-(Benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl)ethanone
  • Structure : Features a ketone (-COCH3) group.
  • Synthesis : Formed via Claisen-Schmidt condensation ().
  • Properties : Higher lipophilicity due to the ketone group, favoring blood-brain barrier penetration.
  • Applications : Anticancer agents targeting kinase pathways ().

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Functional Group Key Properties
1-(2-Methylpyrimidin-5-yl)ethanol 144.17 -CH2CH2OH Moderate solubility in polar solvents
(2-Methylpyrimidin-5-yl)methanol 130.14 -CH2OH High hydrophilicity, low logP
(2-Methylpyrimidin-5-yl)methanamine 129.17 -CH2NH2 High solubility, basic nature
Ethanone derivative () 285.34 -COCH3 High lipophilicity, moderate stability

Notes:

  • The ethanol derivative exhibits balanced solubility and bioavailability, making it suitable for oral drug formulations .
  • Methanol and methanamine derivatives are more polar, limiting their use in CNS-targeting drugs .

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